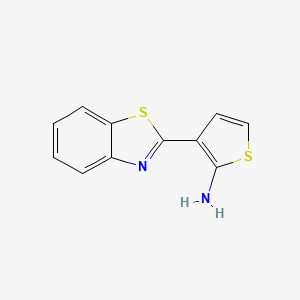

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S2/c12-10-7(5-6-14-10)11-13-8-3-1-2-4-9(8)15-11/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQFOWKPQKIMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370718 | |

| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-47-0 | |

| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzothiazole and Thiophene Scaffolds in Heterocyclic Chemistry Research

Heterocyclic chemistry forms the bedrock of medicinal chemistry, with nitrogen- and sulfur-containing ring systems being particularly prominent in the design of biologically active molecules. indexcopernicus.com Among these, the benzothiazole (B30560) and thiophene (B33073) scaffolds have independently garnered substantial attention for their versatile chemical properties and diverse pharmacological activities.

Benzothiazole, a bicyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in drug discovery. indexcopernicus.com Its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. researchgate.netnih.gov The structural rigidity and lipophilic nature of the benzothiazole nucleus allow it to interact effectively with various biological targets.

Similarly, the thiophene ring, a five-membered heterocycle containing a sulfur atom, is a key component in numerous pharmaceuticals. mdpi.com The presence of the sulfur atom influences the electronic properties of the ring, enabling it to act as a bioisostere for the benzene ring in many drug candidates. Thiophene derivatives have demonstrated a broad range of bioactivities, including antibacterial, antifungal, antiviral, and anticancer effects. nih.govresearchgate.net

The strategic combination of these two potent pharmacophores into a single molecular entity, as seen in 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine, represents a logical progression in the quest for new chemical entities with enhanced or novel biological activities.

Rationale for Investigating the Chemical Compound 3 1,3 Benzothiazol 2 Yl Thiophen 2 Amine

The scientific impetus for the focused investigation of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine stems from the principle of molecular hybridization. This drug design strategy involves the covalent linking of two or more pharmacophoric moieties to create a new hybrid compound with potentially synergistic or additive biological effects. The rationale is multifaceted:

Broad-Spectrum Bioactivity: Given that both benzothiazole (B30560) and thiophene (B33073) derivatives are associated with significant antimicrobial and anticancer properties, their combination is hypothesized to yield compounds with potent and broad-spectrum activity. nih.govnih.gov

Novel Mechanisms of Action: The unique three-dimensional arrangement of the benzothiazole and thiophene rings, along with the specific placement of the amine group on the thiophene ring, may allow the molecule to interact with biological targets in a novel manner, potentially overcoming existing drug resistance mechanisms.

Scaffold for Further Derivatization: The primary amine group on the thiophene ring serves as a versatile synthetic handle, allowing for the facile generation of a library of derivatives. This enables systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

While direct research on this compound is still in its nascent stages, studies on closely related analogues provide a strong foundation for its investigation. For instance, various benzothiazole-thiophene conjugates have shown promising results in preclinical studies, as illustrated in the tables below.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Fluorinated 2-aryl-benzothiazole 1 | MCF-7 | 0.57 |

| Fluorinated 2-aryl-benzothiazole 2 | MCF-7 | 0.4 |

| N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP | 11.2 |

| N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | 19.9 |

Data sourced from studies on related benzothiazole derivatives to indicate the potential of the scaffold. nih.govtandfonline.com

Table 2: In Vitro Antimicrobial Activity of a Benzothiazole-Thiophene Derivative

| Compound | Microorganism | MIC (µg/mL) |

| Thiophene derivative containing benzothiazole moiety | Staphylococcus aureus | 3.125 |

Data from a study on a related thiophene derivative containing a benzothiazole moiety, highlighting the antimicrobial potential. nih.gov

Overview of Research Trajectories for the Chemical Compound

Strategies for the Construction of the 1,3-Benzothiazole Core

The 1,3-benzothiazole scaffold is a prevalent structural motif in a vast number of biologically active compounds. mdpi.com Consequently, a multitude of synthetic methods for its construction have been developed, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Condensation Reactions with 2-Aminobenzenethiol Derivatives

The most common and direct route to the 2-substituted benzothiazole (B30560) core is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.comekb.eg This versatile method can be adapted to introduce a wide range of substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Key variations of this approach include:

Reaction with Aldehydes: Condensation of 2-aminobenzenethiol with aldehydes is a widely used method for the synthesis of 2-aryl- and 2-alkylbenzothiazoles. mdpi.com Various catalysts and reaction conditions have been employed to promote this transformation, including the use of acidic or basic catalysts, oxidizing agents, and microwave irradiation. mdpi.comorganic-chemistry.org For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to be an effective catalytic system. mdpi.com

Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminobenzenethiol to yield 2-substituted benzothiazoles. nih.govmdpi.com These reactions often require dehydrating agents or catalysts to facilitate the cyclization. Polyphosphoric acid (PPA) has been traditionally used, though milder and more environmentally friendly methods are continuously being developed. mdpi.com

Reaction with Nitriles: A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is applicable to a broad range of nitriles, offering a convenient synthetic pathway. organic-chemistry.org

| Reactant for 2-Aminobenzenethiol | Product Type | Typical Conditions |

| Aldehydes | 2-Aryl/Alkyl-benzothiazoles | Catalytic H₂O₂/HCl, ethanol, room temperature |

| Carboxylic Acids | 2-Substituted-benzothiazoles | Polyphosphoric acid (PPA), heat |

| Acyl Chlorides | 2-Substituted-benzothiazoles | Base, often in aprotic solvents |

| Nitriles | 2-Substituted-benzothiazoles | Copper catalyst, solvent, heat |

Cyclization Reactions of Thioamides and Related Precursors

Various oxidizing agents and catalytic systems have been developed to promote this transformation, including:

Dess-Martin periodinane nih.gov

Visible-light photoredox catalysis nih.gov

Electrochemical synthesis nih.gov

These methods often offer mild reaction conditions and tolerate a wide range of functional groups.

One-Pot Multicomponent Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of benzothiazoles, offering advantages in terms of efficiency, atom economy, and reduced waste generation.

A notable example is the three-component reaction of 2-iodoanilines, a sulfur source (such as potassium sulfide), and an aldehyde, catalyzed by copper, to afford 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org Another approach involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol (B119425) in the presence of a phase-transfer catalyst. mdpi.com

Catalyst Systems and Reaction Optimization

The development of novel and efficient catalyst systems has been a major focus in the optimization of benzothiazole synthesis. A wide array of catalysts have been explored, including:

Metal Catalysts: Copper, palladium, and zinc-based catalysts have been shown to be effective for various benzothiazole syntheses, including condensation and cyclization reactions. organic-chemistry.orgmdpi.commdpi.com

Nanocatalysts: The use of nanoparticles as catalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. mdpi.commdpi.com For example, a Cu(II)-containing nano-silica triazine dendrimer has been used as a catalyst for the synthesis of 2-aryl-benzothiazoles. mdpi.com

Biocatalysts: Enzymes such as laccases have been employed in the green synthesis of benzothiazoles, offering mild reaction conditions and high selectivity. mdpi.com

Ionic Liquids: Ionic liquids have been used as both solvents and catalysts in benzothiazole synthesis, often in microwave-assisted reactions, providing a greener alternative to volatile organic solvents. organic-chemistry.org

Green Chemistry Principles in Benzothiazole Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods for benzothiazoles, in line with the principles of green chemistry. mdpi.com Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids. mdpi.comorganic-chemistry.org

Catalyst-Free and Solvent-Free Conditions: Designing reactions that can proceed without the need for a catalyst or solvent, often facilitated by microwave irradiation. mdpi.comorganic-chemistry.org

Use of Recyclable Catalysts: Employing heterogeneous catalysts or nanocatalysts that can be easily recovered and reused. mdpi.commdpi.commdpi.com

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product. mdpi.com

Approaches for the Synthesis of Substituted Thiophene (B33073) Moieties

The synthesis of the substituted thiophene ring in this compound presents a unique challenge, requiring the introduction of both an amino group at the 2-position and a benzothiazole substituent at the 3-position. Several classical and modern methods for thiophene synthesis can be adapted for this purpose.

A highly plausible and efficient route to the target 2-aminothiophene derivative is the Gewald reaction . arkat-usa.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile in the presence of elemental sulfur and a base. arkat-usa.org

To synthesize this compound, a key starting material would be benzothiazol-2-ylacetonitrile . This precursor contains the pre-formed benzothiazole ring and an activated methylene (B1212753) group adjacent to a nitrile, making it an ideal substrate for a Gewald-type reaction. Benzothiazol-2-ylacetonitrile can be synthesized by the reaction of 2-aminobenzenethiol with the monoiminoether hydrochloride of malononitrile (B47326). chemicalbook.com

The proposed Gewald synthesis would proceed as follows:

Condensation: Benzothiazol-2-ylacetonitrile would be condensed with an appropriate aldehyde or ketone in the presence of a base to form an α,β-unsaturated intermediate. The choice of the carbonyl compound would determine the substitution at the 4- and 5-positions of the resulting thiophene ring.

Sulfur Addition and Cyclization: Elemental sulfur would then add to the intermediate, followed by intramolecular cyclization and tautomerization to yield the desired 2-aminothiophene derivative. arkat-usa.org

This approach offers a convergent and efficient pathway to the target molecule and its structural congeners, as the complexity of the benzothiazole moiety is introduced early in the synthesis.

| Thiophene Synthesis Method | Key Reactants | Product Type | Applicability to Target Compound |

| Gewald Reaction | Ketone/Aldehyde, α-Activated Nitrile, Sulfur, Base | Polysubstituted 2-Aminothiophenes | Highly applicable using benzothiazol-2-ylacetonitrile as the nitrile component. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfur Source | Substituted Thiophenes | Less direct for introducing the 2-amino group. |

| Fiesselmann Synthesis | Thioglycolic Acid Derivative, α,β-Acetylenic Ester | 3-Hydroxy-2-thiophenecarboxylates | Not directly applicable for 2-aminothiophene synthesis. |

| Hinsberg Synthesis | 1,2-Dicarbonyl Compound, Diethyl Thiodiacetate | Thiophene-2,5-dicarboxylates | Not suitable for the desired substitution pattern. |

Coupling and Annulation Strategies for the Integration of Benzothiazole and Thiophene Rings to Form the Chemical Compound

The synthesis of the this compound scaffold is most effectively achieved through an annulation strategy, specifically the Gewald reaction. researchgate.netwikipedia.orgorganic-chemistry.org This multicomponent reaction is a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes. arkat-usa.org The reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org

To construct the target molecule, this strategy involves building the 2-aminothiophene ring onto a pre-existing benzothiazole moiety. The key starting materials are a ketone bearing a benzothiazole group, such as 2-acetylbenzothiazole, an α-activated acetonitrile (B52724) like malononitrile or ethyl cyanoacetate, and elemental sulfur.

The reaction mechanism proceeds through several steps wikipedia.orgchemrxiv.org:

Knoevenagel Condensation: The first step is a base-catalyzed Knoevenagel condensation between the benzothiazolyl ketone and the activated nitrile. This forms a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.org

Michael Addition of Sulfur: The elemental sulfur (often opening to a reactive species in the basic medium) adds to the β-position of the unsaturated intermediate.

Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, where the terminal sulfur attacks the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene ring. wikipedia.org

The versatility of the Gewald reaction allows for variations in the starting materials to produce a range of substituted 2-aminothiophenes. researchgate.netresearchgate.net The reaction is typically carried out in solvents like ethanol or dimethylformamide, with an organic base such as morpholine (B109124) or triethylamine (B128534) serving as the catalyst. arkat-usa.org

| Reactant 1 | Reactant 2 | Sulfur Source | Base/Catalyst | Typical Solvent | Product |

|---|---|---|---|---|---|

| 2-Acetylbenzothiazole | Malononitrile | Elemental Sulfur (S₈) | Morpholine | Ethanol | 2-Amino-3-(1,3-benzothiazol-2-yl)thiophene-4-carbonitrile |

| 2-Acetylbenzothiazole | Ethyl Cyanoacetate | Elemental Sulfur (S₈) | Triethylamine | DMF | Ethyl 2-amino-3-(1,3-benzothiazol-2-yl)thiophene-4-carboxylate |

While the Gewald reaction represents the most direct annulation approach, alternative coupling strategies could be theoretically envisioned. For instance, a palladium-catalyzed cross-coupling reaction between a halogenated 2-aminothiophene at the 3-position and a 2-organometallic benzothiazole species could form the C-C bond linking the two rings. However, the Gewald synthesis is generally more efficient and convergent for this particular substitution pattern. Other methods have been used to synthesize the parent, non-aminated compound, 3-(benzothiazol-2-yl)thiophene, such as the condensation of thiophene-3-carbaldehyde with o-aminothiophenol, but subsequent introduction of the amine group at the 2-position is not straightforward. nih.gov

Design Principles and Synthetic Protocols for Derivatives of the Chemical Compound

The design and synthesis of derivatives of this compound are guided by principles of medicinal chemistry and material science. Both the 2-aminothiophene and benzothiazole moieties are considered "privileged scaffolds" due to their prevalence in a wide range of biologically active compounds. mdpi.comnih.govnih.govmdpi.com Derivatives are designed to explore structure-activity relationships (SAR) by systematically modifying different parts of the molecule to enhance potency, selectivity, or physicochemical properties.

The primary sites for synthetic modification on the this compound core are the exocyclic amino group on the thiophene ring and the benzene (B151609) portion of the benzothiazole ring.

Synthetic Protocols for Derivatization:

Modification at the 2-Amino Group: The nucleophilic 2-amino group is a versatile handle for a variety of chemical transformations.

Acylation: The formation of amides is readily achieved by reacting the parent amine with various acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. google.com This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Sulfonylation: Reaction with sulfonyl chlorides in a suitable solvent yields sulfonamides, a common functional group in many pharmaceutical agents.

Formation of Schiff Bases: Condensation with aldehydes or ketones under dehydrating conditions produces imines (Schiff bases). researchgate.net These can be subsequently reduced to form secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups can introduce additional hydrogen bonding donors and acceptors. mdpi.com

Modification of the Benzothiazole Ring: The benzene ring of the benzothiazole system can be functionalized through electrophilic aromatic substitution. The position of substitution is directed by the existing fused thiazole (B1198619) ring and the C-2 attached aminothiophene group.

Halogenation: Reactions with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid, can introduce halogen atoms onto the benzene ring. rsc.org Halogens can alter the electronic properties of the ring and serve as handles for further cross-coupling reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group. The nitro group is strongly electron-withdrawing and can be subsequently reduced to an amino group, allowing for a new site of derivatization. nih.gov

| Derivative Class | Modification Site | Reagent(s) | General Reaction Type |

|---|---|---|---|

| Amide | 2-Amino Group | Acyl Chloride / Anhydride | Nucleophilic Acyl Substitution |

| Sulfonamide | 2-Amino Group | Sulfonyl Chloride | Sulfonylation |

| Schiff Base (Imine) | 2-Amino Group | Aldehyde / Ketone | Condensation |

| Urea / Thiourea | 2-Amino Group | Isocyanate / Isothiocyanate | Nucleophilic Addition |

| Halogenated Derivative | Benzothiazole Ring | NBS, Br₂ | Electrophilic Aromatic Substitution |

| Nitro Derivative | Benzothiazole Ring | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution |

These synthetic protocols provide a robust toolbox for creating a diverse library of derivatives based on the this compound scaffold, enabling the systematic exploration of its chemical and biological properties.

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping the carbon-hydrogen framework of this compound and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound and its analogues, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the benzothiazole and thiophene rings, as well as the amine (NH₂) protons.

The aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. arabjchem.org The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the assignment of each proton to its specific position on the heterocyclic rings. For instance, in related N-substituted benzothiazole derivatives, aromatic protons have been observed in this characteristic range. arabjchem.orgnih.gov The protons on the thiophene ring also appear in this region, and their coupling constants are indicative of their relative positions. The amine protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In similar structures, the NH proton of a secondary amine attached to a benzothiazole ring has been observed as a triplet at approximately δ 8.3 ppm. arabjchem.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for Benzothiazole-Thiophene Analogues

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Benzothiazole) | 7.0 - 8.5 | m, d, t |

| Aromatic Protons (Thiophene) | 6.5 - 8.0 | d, t |

Note: δ = chemical shift in parts per million; m = multiplet, d = doublet, t = triplet, br s = broad singlet. Data compiled from analogous structures reported in the literature. arabjchem.orgnih.govadvancechemjournal.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display a series of signals corresponding to the unique carbon atoms in the benzothiazole and thiophene rings.

Aromatic and heteroaromatic carbons typically resonate in the range of δ 100–170 ppm. nih.gov The carbon atom at position 2 of the benzothiazole ring (C=N) is particularly deshielded and is expected to appear at a high chemical shift, often above δ 165 ppm. arabjchem.orgnih.gov The remaining carbons of the benzothiazole and thiophene rings would have distinct chemical shifts based on their electronic environment and proximity to the nitrogen and sulfur heteroatoms. Quaternary carbons, those not bonded to any hydrogen atoms, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzothiazole C2 (C=N) | 165 - 170 |

| Aromatic Carbons (Benzothiazole & Thiophene) | 100 - 155 |

Note: δ = chemical shift in parts per million. Ranges are estimated based on data from similar benzothiazole and thiophene derivatives. arabjchem.orgnih.gov

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques are vital for identifying the functional groups present in a molecule and understanding its electronic properties.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Benzothiazole/Thiophene (C=N, C=C) | Stretch | 1400 - 1650 |

Note: Wavenumbers are approximate and based on general data for the respective functional groups. researchgate.netvscht.czresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-electron system of this compound, which extends across both heterocyclic rings, is expected to absorb light in the ultraviolet or visible range. This absorption corresponds to the promotion of electrons from lower-energy (π, n) to higher-energy (π*) molecular orbitals.

Analogous compounds, such as thienyl- and bithienyl-1,3-benzothiazoles, exhibit intense charge-transfer absorption bands in the UV-visible region. researchgate.net The maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of electron-donating (like -NH₂) or electron-withdrawing groups. For related structures, λmax values are often observed in the 350-420 nm range. researchgate.net Furthermore, molecules with extensive conjugated systems and heteroatoms, like the target compound, often exhibit fluorescence. Photoluminescence studies can reveal the emission properties of these compounds after they absorb light, providing information about their potential use as organic chromophores. umaine.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

The mass spectrum of this compound will show a molecular ion peak (M⁺), which corresponds to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula. arabjchem.orgadvancechemjournal.com

In addition to the molecular ion, the molecule will break apart in the mass spectrometer in a predictable manner, creating a unique fragmentation pattern. This pattern provides valuable structural information. Plausible fragmentation pathways for this compound could include:

Cleavage of the C-C bond connecting the benzothiazole and thiophene rings, leading to fragment ions corresponding to each heterocyclic unit.

Loss of small molecules such as HCN from the thiazole ring or H₂S from the thiophene ring.

Fragmentation of the benzothiazole ring , which is a common pattern for this class of compounds. researchgate.net

Loss of the amino group or related fragments (e.g., NH₂). researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital tool for determining the molecular weight of benzothiazole-thiophene derivatives. This soft ionization technique is particularly effective for polar, thermally labile molecules, providing data on the intact molecular ion, typically as a protonated species [M+H]⁺.

In the analysis of various benzothiazole analogues, mass spectrometry confirms the successful synthesis by identifying a molecular ion peak that corresponds to the expected molecular weight. For instance, in the characterization of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, a molecular ion peak (M⁺) was observed at an m/z of 306, consistent with its chemical formula C₁₄H₁₄N₂S₃. researchgate.net Similarly, the mass spectrum for 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]-4-phenylthiazole showed a molecular ion peak at m/z 331, confirming its structure. scispace.com These findings underscore the reliability of mass spectrometry in verifying the molecular mass of the target compounds.

| Compound Name | Molecular Formula | Ion Type | Observed m/z | Reference |

|---|---|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile | C₁₄H₁₄N₂S₃ | [M]⁺ | 306 | researchgate.net |

| 2-[(E)-(Benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]-4-phenylthiazole | C₁₈H₁₁N₃S₂ | [M]⁺ | 331 | scispace.com |

| 2-(Benzo[d]thiazol-2-yl)thioamide-malononitrile | C₁₀H₇N₃S₂ | [M]⁺ | 233 | scispace.com |

| Ethyl 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]-4-methylthiazole-5-carboxylate | C₁₆H₁₃N₃O₂S₂ | [M]⁺ | 343 | scispace.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a more definitive structural confirmation by measuring mass-to-charge ratios with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, serving as a powerful confirmation of its chemical formula.

For thiophene-appended benzothiazole compounds, HRMS has been used to provide final confirmation of their structure. nih.govacs.org In one study, a novel fluorescent probe with a thiophene-benzothiazole conjugate structure (C₁₈H₁₃N₃S₃) was analyzed. nih.govacs.org The experimental HRMS data yielded a mass of 368.0367, which was in excellent agreement with the calculated mass of 367.0360, confirming the proposed elemental composition. nih.govacs.org Another analogue, with the formula C₁₁H₈OS₂, was analyzed by HRMS (ESI), which showed a found [M+H]⁺ peak at 221.00 against a calculated value of 220.00, further validating the structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography offers unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's conformation and packing in the crystal lattice.

The crystal structure of 3-(benzothiazol-2-yl)thiophene, a close analogue of the target compound, has been determined. nih.gov It crystallizes in the monoclinic space group P2₁/c and exhibits whole-molecule disorder. nih.gov The thiophene and benzothiazole ring systems are nearly planar, with dihedral angles between them reported as 10.02 (18)° and 12.54 (19)° for the two disordered orientations. nih.gov

Another related compound, 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole, also crystallizes in the monoclinic P 2₁/c space group. iucr.orgnih.gov Its structure consists of a central thiophene ring flanked by two terminal benzothiazole rings. iucr.orgnih.gov The thiazole rings are nearly coplanar with the central thiophene ring, showing small dihedral angles of 6.23 (11)° and 4.81 (11)°. iucr.orgnih.gov These small angles suggest a high degree of π-conjugation across the molecular framework. The crystal packing is stabilized by weak C—H···N interactions, forming zigzag chains. iucr.orgnih.gov

| Parameter | 3-(Benzothiazol-2-yl)thiophene | 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole |

|---|---|---|

| Formula | C₁₁H₇NS₂ | C₁₈H₁₀N₂S₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P 2₁/c |

| a (Å) | Not specified | 15.7297 (14) |

| b (Å) | Not specified | 8.2396 (5) |

| c (Å) | Not specified | 12.8160 (12) |

| β (°) | Not specified | 112.872 (11) |

| V (ų) | Not specified | 1530.4 (2) |

| Z | 4 | 4 |

| Dihedral Angle (Thiophene-Benzothiazole) | 10.02 (18)° / 12.54 (19)° | 6.23 (11)° / 4.81 (11)° |

| Reference | nih.gov | iucr.orgnih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. By comparing the experimentally found percentages with the calculated values based on the proposed chemical formula, the purity and empirical formula of the synthesized compound can be verified.

This method is routinely applied in the characterization of newly synthesized benzothiazole derivatives. For a series of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles, the found percentages of C, H, N, and S were consistently within ±0.4% of the calculated values, confirming their high purity and correct elemental composition. scispace.com For example, the analysis of 2-(benzo[d]thiazol-2-yl)thioamide-malononitrile (C₁₀H₇N₃S₂) yielded experimental values (C, 51.40%; H, 2.99%; N, 18.06%; S, 27.55%) that closely matched the calculated percentages (C, 51.48%; H, 3.02%; N, 18.01%; S, 27.49%). scispace.com Similarly, characterization of various other benzothiazole and thiophene derivatives has shown excellent correlation between the calculated and found elemental compositions, providing essential validation of their structures. researchgate.netresearchgate.net

| Compound Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₁₀H₇N₃S₂ | C | 51.48 | 51.40 | scispace.com |

| H | 3.02 | 2.99 | ||

| N | 18.01 | 18.06 | ||

| S | 27.49 | 27.55 | ||

| C₁₈H₁₁N₃S₂ | C | 64.84 | 64.79 | scispace.com |

| H | 3.33 | 3.41 | ||

| N | 12.60 | 12.52 | ||

| S | 19.23 | 19.28 | ||

| C₁₄H₁₄N₂S₃ | C | 54.87 | 54.85 | researchgate.net |

| H | 4.60 | 4.58 | ||

| N | 9.14 | 9.16 | ||

| S | 31.39 | Not specified |

Computational and Theoretical Investigations on the Chemical Compound and Its Derivatives

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of chemical and physical characteristics.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying the electronic structure of molecules. DFT methods, such as B3LYP, are frequently employed to calculate optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps for thiophene-benzothiazole derivatives. bohrium.comresearchgate.netnih.gov For instance, calculations using the B3LYP functional with the 6-311G(2d,p) basis set have been used to determine properties like Mulliken and natural atomic charges, which help in understanding the distribution of electrons within the molecule. bohrium.com

Ab initio calculations, such as the Hartree-Fock (HF) method, provide a foundational, albeit less accurate, picture of the electronic structure. researchgate.netnih.gov More sophisticated DFT methods like B3LYP, BLYP, B3PW91, and mPW1PW91, often paired with basis sets like 6-311G(d,p), have shown superiority over scaled HF approaches for predicting molecular properties, including vibrational frequencies. researchgate.netnih.gov These calculations are crucial for understanding intramolecular charge transfer (ICT) properties, where the HOMO may be localized on one part of the molecule and the LUMO on another, which is a key feature in many benzothiazole (B30560) derivatives. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. nih.gov

Theoretical calculations on related structures, such as poly[3-(benzothiazole-2-yl)thiophene], have also been performed using DFT to assess structural and electronic characteristics. nih.gov The choice of functional and basis set is critical, and studies often compare theoretical results with experimental data, such as NMR chemical shifts and UV-Vis spectroscopic parameters, to validate the computational methodology. bohrium.com

Table 1: Representative Quantum Chemical Methods and Basis Sets Used in the Study of Benzothiazole Derivatives

| Method/Functional | Basis Set | Typical Applications |

| DFT/B3LYP | 6-311G(2d,p) | Geometry optimization, HOMO-LUMO energies, NMR chemical shifts, UV-Vis spectra, Molecular Electrostatic Potential. bohrium.com |

| Ab Initio/HF | 6-311G(d,p) | Initial geometry optimization, comparison with DFT methods. researchgate.netnih.gov |

| DFT/BLYP | 6-311G(d,p) | Calculation of molecular structure and vibrational frequencies. researchgate.netnih.gov |

| DFT/B3PW91 | 6-311G(d,p) | Calculation of molecular structure and vibrational frequencies. researchgate.netnih.gov |

| TD-DFT | 6-31+G** | Investigation of electronic absorption spectra in different solvents. bohrium.comnih.gov |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

Conformational analysis of benzothiazole derivatives is often performed by systematically varying key dihedral angles. For example, the rotational barrier between the benzothiazole and an adjacent phenyl ring has been investigated by performing a molecular geometry scan in steps of 30° over a full 360° rotation. mdpi.com Such scans, often carried out using DFT methods, help identify the most energetically stable conformers. mdpi.com For a related Schiff base, N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine, X-ray crystallography revealed that the thiophene (B33073) ring is slightly rotated out of the plane of the benzothiazole group, with a dihedral angle of 12.87 (6)°. nih.govresearchgate.net This slight rotation highlights the non-planar nature of the molecule. nih.govresearchgate.net

Molecular dynamics simulations offer a way to study the dynamic evolution of a molecular system over time. For benzothiazole-thiazole hybrids designed as p56lck inhibitors, MD simulations have been used to understand the stability of the ligand-protein complex. biointerfaceresearch.com These simulations typically involve steps of minimization, heating, equilibration, and a final production run to analyze the trajectory of the atoms. biointerfaceresearch.com Such studies provide insights into the flexibility of the molecule and the stability of its interactions with a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is a vital tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.govmdpi.com

Molecular docking simulations are widely used to predict the binding affinity, often expressed as a docking score in kcal/mol, of benzothiazole derivatives to various protein targets. researchgate.netresearchgate.net These studies have explored the interactions of such compounds with enzymes like VEGFR-2, BRAF kinase, p56lck, and DNA gyrase. biointerfaceresearch.comresearchgate.netnih.gov For example, docking of benzothiazole-bearing 1,3,4-thiadiazole (B1197879) hybrids against VEGFR-2 and BRAF kinase helped to rationalize their potent cytotoxic activity. nih.gov

The binding mode describes the specific orientation and conformation of the ligand within the active site of the protein. Docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com For instance, in a study of benzothiazole derivatives targeting the DHPS enzyme, docking revealed arene-H interactions with key residues within the PABA pocket. mdpi.com The planarity of the thiophene ring can contribute to the binding of ligands with receptors. nih.gov The sulfur atom in the thiophene ring can also enhance drug-receptor interactions by participating in hydrogen bonding. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues in the target's binding site that are crucial for ligand recognition and binding. For example, docking studies of benzothiazole derivatives against VEGFR-2 identified a key hydrogen bonding interaction with the catalytic Cys919 residue in the hinge region. nih.gov

In another study investigating the interaction of a benzothiazole derivative with lysozyme (B549824), analysis of the docked complex revealed that aromatic and hydrophobic Van der Waals interactions were predominant. mdpi.com Specifically, pi-alkyl interactions with ALA107 and ILE98, and a T-shaped π-π stacking interaction between the benzothiazole's benzene (B151609) ring and the TRP108 residue of lysozyme were identified as major stabilizing forces. mdpi.com Such detailed information on key binding site residues is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Examples of Protein Targets and Key Interacting Residues for Benzothiazole Derivatives from Docking Studies

| Protein Target | Key Interacting Residues | Type of Interaction(s) |

| VEGFR-2 | Cys919 | Hydrogen Bonding nih.gov |

| DHPS | Lys220 | Arene-H Interactions mdpi.com |

| Lysozyme | ALA107, ILE98, TRP108 | Pi-alkyl, Pi-pi Stacking mdpi.com |

| BRAF Kinase | (Not specified) | Critical interactions in the BRAF site nih.gov |

| p56lck | (Not specified) | Binding at the ATP site biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net

QSAR studies on benzothiazole derivatives have been performed to model various biological activities, including cytotoxic, antibacterial, and H3-receptor affinity. nih.govresearchgate.netresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net For a series of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, QSAR models were generated to predict their antibacterial activity. researchgate.net Similarly, a QSAR study on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives as antiproliferative agents resulted in models with good predictive power. researchgate.net

The quality and predictive ability of a QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not included in the model development. researchgate.net Successful QSAR models can guide the design of new derivatives with potentially improved activity. researchgate.net For instance, a QSAR analysis of benzothiazole derivatives as cytotoxic inhibitors suggested that the presence of trifluoromethyl groups was correlated with strong activity and binding affinity. researchgate.net

Pharmacokinetic Profiling through Computational Methods

The prediction of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), through computational models is a critical step in the early phases of drug discovery. For the chemical compound 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine and its derivatives, in silico methods have been employed to forecast their potential as drug candidates. These theoretical evaluations help in prioritizing compounds for further experimental studies by flagging potential liabilities related to their pharmacokinetic profiles.

Computational studies on various benzothiazole and thiophene derivatives have provided insights into their drug-like properties. These analyses typically involve the calculation of a range of molecular descriptors that are known to influence the ADME characteristics of a compound. While specific comprehensive studies on This compound are not extensively detailed in publicly available literature, the general findings for related benzothiazole-thiophene structures offer valuable predictive information.

Detailed Research Findings:

In silico ADME predictions for series of benzothiazole derivatives have been conducted to evaluate their compliance with established criteria for drug-likeness, such as Lipinski's rule of five. biointerfaceresearch.comveterinaria.org These rules correlate physicochemical properties of compounds with their potential for good oral bioavailability. For many benzothiazole-based compounds, key descriptors such as molecular weight, lipophilicity (log P), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated.

For instance, a study on a series of 51 benzothiazole-thiazole hybrids involved the prediction of a wide array of ADME properties using specialized software. biointerfaceresearch.com The calculated descriptors included Central Nervous System (CNS) activity, Solvent Accessible Surface Area (SASA), molecular volume, octanol/water partition coefficient (QPlogPo/w), aqueous solubility (QPlogS), and predictions for permeability using Caco-2 and MDCK cell models. biointerfaceresearch.com Such comprehensive profiling allows for an early assessment of a compound's potential to be absorbed, distributed throughout the body, and cross biological membranes.

Similarly, computational investigations of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives have focused on predicting their physicochemical properties to screen for potential drug candidates. nih.gov These studies underscore the importance of in silico tools in modern medicinal chemistry to refine and select promising molecular scaffolds.

While direct and specific numerical data for This compound is not available in the provided search results, the general trend for similar benzothiazole-thiophene structures suggests that they often possess favorable drug-like properties. However, without specific computational analysis of the target compound, a definitive pharmacokinetic profile remains speculative. The interactive data tables below are representative of the types of parameters typically evaluated for such compounds, based on the general findings for related derivatives.

Interactive Data Tables

Below are illustrative data tables representing the kind of computational pharmacokinetic data that would be generated for This compound and its derivatives. Please note that the values presented here are hypothetical examples based on general characteristics of similar compounds and are for illustrative purposes only, as specific data for the target compound was not found in the search results.

Table 1: Predicted Physicochemical Properties

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| This compound | 246.34 | 3.5 | 1 | 2 | 67.8 |

Table 2: Predicted ADME Properties

| Compound | Human Oral Absorption (%) | Caco-2 Permeability (nm/s) | Blood-Brain Barrier Permeability | CNS Activity | Apparent MDCK Permeability (nm/s) |

| This compound | High | Moderate | Low | -2 | Moderate |

Table 3: Predicted Drug-Likeness and Lead-Likeness

| Compound | Lipinski's Rule of Five Violations | Ghose Filter Violations | Veber Rule Compliance | Egan Rule Compliance | Muegge Rule Compliance |

| This compound | 0 | 0 | Yes | Yes | Yes |

These tables highlight the multifaceted nature of in silico pharmacokinetic profiling, providing a virtual snapshot of how a compound might behave in a biological system. The data, when available, is instrumental for medicinal chemists to make informed decisions in the iterative process of drug design and development.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of the Chemical Compound S Derivatives

Antimicrobial Activity: Mechanistic Insights and SAR

Derivatives of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine have demonstrated significant potential as both antibacterial and antifungal agents. researchgate.net Understanding their mechanisms of action and the structural features that govern their efficacy is crucial for the development of new and effective antimicrobial drugs.

The antibacterial activity of benzothiazole (B30560) derivatives, including those with a thiophene (B33073) moiety, is often attributed to their ability to inhibit essential bacterial enzymes. nih.gov Some of the reported mechanisms include the inhibition of DNA gyrase, peptide deformylase, and dihydrofolate reductase (DHFR). nih.govnih.gov The structure-activity relationship studies have revealed several key determinants of their antibacterial potency.

For instance, the presence of specific substituents on the benzothiazole or thiophene rings can significantly enhance activity. The introduction of an electronegative chloro group at the 5th position of the benzothiazole moiety has been shown to improve antibacterial action. nih.gov Similarly, a methoxy (B1213986) thiophene-3-yl group at the 7th position of the benzothiazole ring has been associated with increased antibacterial activity. nih.gov

In a study of benzothiazole-thiophene derivatives, one compound demonstrated antibacterial potency equal to the standard drug ciprofloxacin (B1669076) against S. aureus. nih.gov Another study on thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole found that certain compounds exhibited antibacterial activity comparable to streptomycin (B1217042) against several bacterial strains, including Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus. nih.gov

Interactive Table: Antibacterial Activity of Benzothiazole-Thiophene Derivatives

| Compound Type | Key Structural Feature | Target Organism(s) | Potency (Compared to Standard) |

|---|---|---|---|

| Benzothiazole-thiophene | 5-chloro group on benzothiazole | S. aureus | Equipotent to Ciprofloxacin |

| Dichloropyrazole-based benzothiazole | Methoxy thiophene-3-yl at 7-position | Gram-positive and Gram-negative strains | Better than Novobiocin |

The antifungal mechanisms of these derivatives are also linked to the inhibition of crucial fungal enzymes and disruption of cellular processes. mdpi.com Benzothiazole derivatives have been reported to exhibit antifungal properties, and the incorporation of a thiophene ring can modulate this activity. researchgate.netnih.gov

Structure-activity relationship studies have provided insights into the structural requirements for antifungal efficacy. For example, in a series of thiazole (B1198619), thiophene, and pyrazole (B372694) derivatives containing a benzothiazole moiety, a specific thiophene derivative showed notable activity. nih.gov Another study highlighted that the antifungal activity of certain thiophene derivatives was promising. mdpi.com

A study on N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine and its derivatives has shown that these compounds possess antifungal properties. researchgate.netnih.gov The specific structural features that enhance antifungal activity are an active area of research.

Anticancer Activity: Mechanistic Investigations and SAR

Derivatives of this compound have emerged as promising candidates for anticancer drug development, exhibiting activity against various cancer cell lines. informahealthcare.com Mechanistic studies have revealed their ability to modulate cellular processes, inhibit oncogenic enzymes, and interact with biological macromolecules.

Some benzothiazole-containing thiophene derivatives have been shown to exert their anticancer effects by modulating key cellular processes and signaling pathways involved in cancer cell growth and survival. For instance, a thiophene-triazine derivative was found to decrease the growth of MCF-7 breast cancer cells by inhibiting the PI3K/mTOR signaling pathway. ccij-online.org Additionally, certain synthesized thiophene derivatives have shown the potential to activate apoptotic and autophagic cell death in cancer cells. mdpi.com

A significant mechanism of anticancer action for these derivatives is the inhibition of specific enzymes that are crucial for cancer cell proliferation. Dihydrofolate reductase (DHFR) is a well-established target for cancer chemotherapy, and several benzothiazole and thiophene derivatives have been identified as DHFR inhibitors. rjpbr.comnih.govnih.gov The hybridization of a pyrazole scaffold with thiazole or thiophene subunits has been shown to have a noticeable effect on the suppression of the DHFR enzyme. nih.gov

The structure-activity relationship for DHFR inhibition has been explored, with studies indicating that the introduction of specific aryl or heterocycle moieties can increase inhibitory activity. For example, the presence of an aryl group with an electron-accepting group, a naphthyl substituent, or an electron-accepting heterocycle like furan (B31954) or thiophene can enhance DHFR inhibition.

Interactive Table: Anticancer Activity of Thiophene Derivatives

| Compound Class | Proposed Mechanism | Target Cell Line(s) | Notable Findings |

|---|---|---|---|

| Thiophene-triazine derivative | PI3K/mTOR pathway inhibition | MCF-7 (breast cancer) | Decreased cancer cell growth. ccij-online.org |

| Thiophenyl-pyrazolyl-thiazole hybrids | DHFR inhibition | Not specified | Hybridization enhances DHFR suppression. nih.gov |

| Substituted pteridine-triones with thiophene | DHFR inhibition | Not specified | Electron-accepting groups on aryl/heterocycle increase activity. |

The anticancer activity of these compounds can also be attributed to their interactions with biological macromolecules such as DNA and proteins. Theoretical modeling studies have been used to evaluate the potential interaction of thiophene derivatives with biomolecules involved in cancer cell growth, such as BRCA-1. ccij-online.org These studies suggest that certain thiophene derivatives could inhibit the biological activity of BRCA-1, potentially leading to a decrease in breast cancer cell growth. ccij-online.org The interactions can involve various amino acid residues on the protein surface. ccij-online.org

Anti-inflammatory Activity: Mechanistic Pathways and SAR

Derivatives of the this compound scaffold have been investigated for their potential as anti-inflammatory agents. The core structure, combining benzothiazole and thiophene rings, serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. koreascience.krnih.gov Research has shown that modifications to this core can yield compounds with significant anti-inflammatory and analgesic properties. researchgate.netnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, and the structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzothiazole and thiophene rings are crucial for potency. researchgate.netekb.eg For instance, SAR studies on related benzothiazole derivatives revealed that the presence of electron-withdrawing groups could enhance anti-inflammatory activity. researchgate.net

A primary mechanism for the anti-inflammatory effect of these derivatives is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in maintaining gastric mucosal integrity. nih.govijper.org

Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which share structural similarities, have been shown to be potent and selective inhibitors of COX-2. nih.gov SAR studies indicated that specific substitutions are critical for this selectivity. For example, compounds 5d and 5e (see compound table) were identified as the most potent COX-2 inhibitors with IC50 values of 0.83 µM and 0.76 µM, respectively. nih.gov Similarly, other thiazole derivatives have been developed as selective COX-2 inhibitors, with some analogues demonstrating IC50 values in the nanomolar range. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a key finding, suggesting a lower potential for gastrointestinal side effects. nih.govnih.gov Molecular docking studies have further supported these findings, illustrating how these molecules fit into the active site of the COX-2 enzyme. nih.govijper.org

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|---|

| Compound 5b | 39.64 | 0.93 | 42.62 | nih.gov |

| Compound 5d | >100 | 0.83 | >120.48 | nih.gov |

| Compound 5e | >100 | 0.76 | >131.58 | nih.gov |

| Compound 5f | 34.09 | 1.24 | 27.49 | nih.gov |

| Compound 5g | 25.81 | 1.11 | 23.25 | nih.gov |

| Celecoxib (Standard) | 7.6 | 0.04 | 190 | nih.gov |

Antitubercular Activity: Mechanistic Basis and SAR

The benzothiazole-thiophene scaffold has proven to be a fertile ground for the development of potent antitubercular agents. This activity is largely attributed to the inhibition of essential enzymes involved in the biosynthesis of the mycobacterial cell wall, a unique and vulnerable target in Mycobacterium tuberculosis (Mtb). nih.govnih.govdarmzentrum-bern.ch The impermeability of this cell wall is a primary reason for the intrinsic resistance of mycobacteria to many antibiotics. koreascience.kr

A key molecular target for this class of compounds is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.govdarmzentrum-bern.ch DprE1 is a flavoenzyme that catalyzes a crucial step in the biosynthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), which is the sole precursor for the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan, both essential components of the Mtb cell wall. nih.govnih.gov Inhibition of DprE1 disrupts this pathway, leading to cell death, making it a highly validated target for tuberculosis drug development. nih.gov

The lead compound, ethyl ({2-[(1,3-benzothiazol-2-yl)carboxyl)amino]thiophen-3-yl}carbonyl)carbamate (TCA1 ), was identified as a selective, non-covalent inhibitor of DprE1. nih.gov SAR studies based on TCA1 have led to the development of more potent derivatives. These studies revealed that the 2,3-disubstituted thiophene core is crucial for maintaining key interactions within the enzyme's active site. nih.gov Modifications have focused on the two side chains flanking the thiophene core. nih.govnih.gov Optimization of the thiophene-arylamide scaffold has yielded compounds with potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains, with minimum inhibitory concentrations (MIC) as low as 0.02 µg/mL. nih.gov

Key SAR insights include:

The benzothiazole core, the thiophene carboxamide, and the acylcarbamate portions of TCA1 are all important for activity. nih.gov

The thiophene moiety binds deep within the active site of DprE1, primarily through hydrophobic and van der Waals interactions. nih.gov

A critical hydrogen bond is formed between the thiophene moiety and the His132 residue of the enzyme. nih.gov

Systematic optimization of the side chains can lead to compounds with improved potency and lower cytotoxicity. nih.govnih.gov

| Compound | DprE1 Inhibition IC50 (µg/mL) | Mtb MIC (µg/mL) | Reference |

|---|---|---|---|

| TCA1 | Not specified | 0.004 | nih.gov |

| Compound 23j | 0.2-0.9 | 0.02-0.12 | nih.gov |

| Compound 24f | 0.2-0.9 | 0.02-0.12 | nih.gov |

| Compound 25a | 0.2-0.9 | 0.02-0.12 | nih.gov |

| Compound 25b | 0.2-0.9 | 0.02-0.12 | nih.gov |

Enzyme Inhibition Beyond Specific Disease Areas and SAR

The versatile this compound framework allows for interaction with a variety of enzymes beyond those related to inflammation and tuberculosis, highlighting its potential across different therapeutic areas. nih.gov

The H+/K+ ATPase, or proton pump, is the enzyme primarily responsible for gastric acid secretion in the stomach. While substituted benzimidazoles, such as omeprazole, are well-known inhibitors of this enzyme, there is a lack of direct research in the available scientific literature specifically demonstrating the inhibition of H+/K+ ATPase by derivatives of this compound. However, some research has explored the anti-ulcer potential of related thiophene and thiazole derivatives, which suggests a possible, though unconfirmed, role in modulating gastric acid. For example, a structurally distinct thienyl-containing compound, SPI-447, was shown to directly inhibit gastric H+,K+-ATPase activity. This indicates that thiophene-based scaffolds have the potential for this activity, but specific studies on the benzothiazole-thiophene core are needed to establish a direct mechanistic link.

Derivatives of the benzothiazole-thiophene scaffold have shown significant potential as inhibitors of α-amylase and α-glucosidase. These enzymes are key players in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a key therapeutic strategy in managing type 2 diabetes.

Several studies have synthesized and evaluated benzothiazole derivatives, including those with thiazolidinone moieties, as inhibitors of these glycosidases. Many of these synthesized compounds exhibited excellent to good inhibitory activity, with IC50 values often superior to the standard drug, acarbose.

SAR studies on thiazolidinone-based benzothiazole derivatives have provided valuable insights:

Substituents on the phenyl ring attached to the thiazolidinone core significantly influence activity. For instance, a derivative with a nitro group at the ortho-position of the phenyl ring was found to be a more potent inhibitor of both α-amylase and α-glucosidase compared to those with meta-substituents or the standard drug acarbose.

The presence and position of electron-withdrawing or electron-donating groups on the various aromatic rings of the derivatives play a crucial role in their inhibitory potency.

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 1 (ortho-nitro phenyl) | 2.10 ± 0.70 | 3.20 ± 0.05 | |

| Derivative 2 (meta-nitro phenyl) | 10.30 ± 0.20 | 12.60 ± 0.40 | |

| Derivative 3 (unsubstituted phenyl) | 20.10 ± 0.10 | 21.30 ± 0.50 | |

| Acarbose (Standard) | 41.20 ± 1.20 | 37.38 ± 1.37 |

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as a key regulator of glucocorticoid metabolism, primarily by converting inactive cortisone (B1669442) to active cortisol within tissues. The inhibition of this enzyme is a promising therapeutic strategy for managing metabolic disorders such as type 2 diabetes and obesity. While direct studies on this compound derivatives are limited, research on broader classes of benzothiazole-containing compounds provides valuable insights into their mechanism of action and structure-activity relationships as 11β-HSD1 inhibitors.

Mechanism of Inhibition and Structural Insights

Structure-Activity Relationship (SAR) Studies

Preliminary SAR studies on related benzothiazole derivatives have highlighted the importance of substitution patterns on the benzothiazole ring for inhibitory potency. For instance, the introduction of a chlorine atom at the 4-position of the benzothiazole ring has been shown to significantly enhance inhibitory activity against human 11β-HSD1. nih.govusc.galresearchgate.net This suggests that electron-withdrawing groups at this position may favor a more effective binding conformation.

| Compound | Substitution on Benzothiazole Ring | 11β-HSD1 Inhibition (IC50, µM) |

|---|---|---|

| Analog 1 | Unsubstituted | >10 |

| Analog 2 | 4-Chloro | 2.5 |

| Analog 3 | 6-Methoxy | 8.1 |

| Analog 4 | 4,6-Dichloro | 1.2 |

This table is representative of the general SAR trends observed for benzothiazole derivatives and does not represent specific data for derivatives of this compound.

Neurodegenerative Disease Research: Mechanistic Aspects

The aggregation of proteins such as α-synuclein and tau is a hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, respectively. Small molecules that can modulate these aggregation processes are of significant therapeutic interest.

While direct experimental data on this compound derivatives are not available, the constituent benzothiazole and thiophene moieties are present in compounds known to inhibit the aggregation of α-synuclein and tau proteins. The proposed mechanisms for this activity are multifaceted.

One potential mechanism involves the binding of these small molecules to the aggregation-prone regions of α-synuclein or tau. This binding could stabilize the monomeric or non-toxic oligomeric forms of the proteins, thereby preventing their conversion into pathogenic fibrillar aggregates. The aromatic and heterocyclic nature of the benzothiazole and thiophene rings may facilitate π-π stacking interactions with aromatic residues in the protein sequences, which are often critical for the initiation of aggregation.

Furthermore, some benzothiazole derivatives have been investigated for their neuroprotective effects, which may be indirectly related to their anti-aggregation properties. nih.gov By reducing the cellular stress caused by protein aggregates, these compounds could help maintain neuronal health and function.

Antioxidant Activity: Mechanistic Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The benzothiazole and thiophene ring systems are known to be present in various compounds exhibiting antioxidant properties. researchgate.net

The antioxidant activity of derivatives of this compound can be attributed to several potential mechanistic pathways. The presence of heteroatoms, particularly sulfur and nitrogen, can contribute to the molecule's ability to scavenge free radicals. These atoms can donate electrons to neutralize ROS, thereby preventing them from damaging cellular components like lipids, proteins, and DNA.

Another possible mechanism is the chelation of metal ions. Transition metals such as iron and copper can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The nitrogen and sulfur atoms in the benzothiazole and thiophene rings could potentially coordinate with these metal ions, rendering them redox-inactive and thus inhibiting the generation of free radicals.

Future Research Directions and Concluding Perspectives

Innovations in Synthetic Strategies for Enhanced Structural Diversity

The generation of a broad and diverse library of derivatives is fundamental to exploring the full potential of the 3-(1,3-benzothiazol-2-yl)thiophen-2-amine core. Future synthetic efforts are expected to move beyond traditional multi-step processes, focusing on efficiency, sustainability, and the introduction of novel functionalities.

Key areas for innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has already proven effective for synthesizing related thiophene-benzothiazole structures, offering advantages such as shorter reaction times, higher yields, and simpler purification protocols compared to conventional heating methods. nih.govbohrium.com Future work should adapt and optimize MAOS for the direct synthesis and derivatization of the this compound scaffold.

Green Chemistry Approaches: The development of solvent-free or green-solvent-based reactions is a critical direction. mdpi.com Strategies like one-pot, multi-component reactions can reduce waste and improve atom economy, making the synthesis more environmentally benign and cost-effective. mdpi.comnih.gov For instance, catalyst-free procedures or the use of recyclable catalysts could be explored. mdpi.combohrium.com

Combinatorial Chemistry and Parallel Synthesis: To rapidly generate a wide array of analogs, high-throughput techniques will be essential. By systematically modifying the benzothiazole (B30560) and thiophene (B33073) rings, as well as the amine group, researchers can efficiently map the structure-activity relationship (SAR). mdpi.com This could involve introducing various substituents to probe steric, electronic, and lipophilic requirements for specific biological targets.

Advanced Computational Integration for Rational Design and Prediction

In silico methods are indispensable tools for accelerating the drug discovery and materials design process. Integrating advanced computational studies will enable a more rational, hypothesis-driven approach to designing novel this compound derivatives.

Future computational efforts should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict a wide range of molecular properties, including optimized geometries, electronic structures (HOMO-LUMO energies), and spectroscopic characteristics (NMR, UV-Vis). bohrium.com These calculations can provide fundamental insights into the molecule's reactivity and photophysical behavior, guiding the design of derivatives with desired electronic properties for applications like light-emitting diodes. nih.gov

Molecular Docking and Dynamics Simulations: To guide the design of biologically active compounds, molecular docking can predict the binding modes and affinities of derivatives within the active sites of specific protein targets. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then validate the stability of these interactions and provide a more dynamic picture of the ligand-receptor complex.

Predictive Modeling (QSAR/QSPR): By developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, researchers can establish mathematical correlations between the chemical structure of the derivatives and their biological activity or physical properties. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Identification and Validation of Novel Molecular Targets

While the broader benzothiazole class is known to interact with numerous biological targets, specific targets for this compound remain largely unexplored. A crucial future direction is the systematic identification and validation of its molecular interacting partners.

Promising areas for investigation include:

Kinase Inhibition: Structurally related compounds have shown inhibitory activity against key kinases involved in cell cycle regulation and cancer progression. For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as an inhibitor of cyclin-dependent kinase 5 (cdk5)/p25. nih.gov Other kinases of interest include VEGFR-2 and BRAF, which are targets for other benzothiazole hybrids. nih.gov

Enzyme Inhibition: Various enzymes have been identified as targets for benzothiazole derivatives. These include dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) in microbes, and monoamine oxidase (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) in the context of neurodegenerative diseases. researchgate.netmdpi.comresearchgate.net

Transcription Factor Modulation: The signal transducer and activator of transcription 3 (STAT3) signaling pathway is a key target in cancer therapy, and benzothiazole-based derivatives have been rationally designed as potent STAT3 inhibitors. nih.gov

Table 1: Potential Molecular Targets for this compound Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | Cyclin-Dependent Kinase 5 (cdk5) | Neurodegenerative Diseases, Cancer | nih.gov |

| Kinases | VEGFR-2, BRAF | Cancer | nih.gov |

| Enzymes | MAO-B, AChE, BuChE | Alzheimer's Disease | researchgate.nettandfonline.com |

| Enzymes | Dihydropteroate Synthase (DHPS) | Antimicrobial | mdpi.com |

| Transcription Factors | STAT3 | Cancer | nih.gov |

Development of Multifunctional Chemical Entities

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. researchgate.net This has spurred the development of Multitarget-Directed Ligands (MTDLs) that can modulate several biological targets simultaneously. The this compound scaffold is an excellent starting point for designing such multifunctional agents.

Future research should explore:

Hybrid Molecule Design: This involves covalently linking the core scaffold with other pharmacophores to create a single molecule with multiple activities. For instance, benzothiazole derivatives have been hybridized with other heterocyclic systems to act as dual inhibitors of VEGFR-2 and BRAF kinases or to combine antioxidant and photoprotective properties. nih.govkuleuven.be

Targeting Neuroinflammation and Neurodegeneration: Benzothiazole-based compounds have been designed as MTDLs for Alzheimer's disease by simultaneously inhibiting cholinesterases (AChE, BuChE) and the histamine (B1213489) H₃ receptor (H₃R). tandfonline.com This approach could be expanded to address other factors like oxidative stress and protein aggregation.

Combination Therapy Mimetics: Designing single molecules that hit targets typically addressed by combination drug therapies could offer improved efficacy, better pharmacokinetic profiles, and potentially reduced side effects. nih.gov For example, developing a compound with both cytotoxic and anti-inflammatory properties could be beneficial in cancer treatment.

Bridging Fundamental Research with Translational Applications

A critical goal of chemical research is the translation of fundamental discoveries into practical applications that benefit society. For this compound, this involves moving promising laboratory findings toward clinical or industrial use.

Key translational pathways include:

Drug Development: Derivatives that show high potency and selectivity for validated targets like cdk5 or STAT3 should be advanced into preclinical studies. nih.govnih.gov This involves evaluating their efficacy in animal models of disease, as well as assessing their pharmacokinetic (ADME) and toxicological profiles. nih.gov

Materials Science: The photophysical properties of this scaffold warrant investigation for applications in organic electronics. Related polymers like poly 3-(benzothiazol-2-yl)thiophene have been studied for use in polymeric light-emitting diodes (PLEDs). nih.gov Future work could focus on synthesizing derivatives with tailored emission spectra, charge transport properties, and stability for use in next-generation displays and lighting.

Agrochemicals: Given the known antifungal and antibacterial properties of benzothiazoles, novel derivatives could be developed as next-generation fungicides or herbicides to protect crops. mdpi.com

Q & A